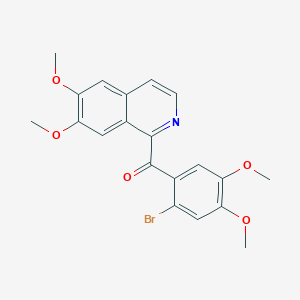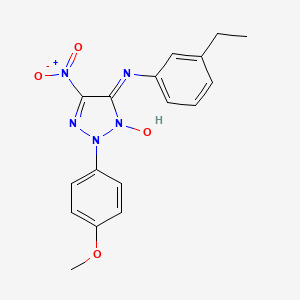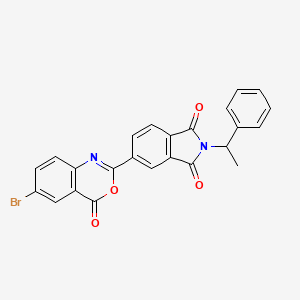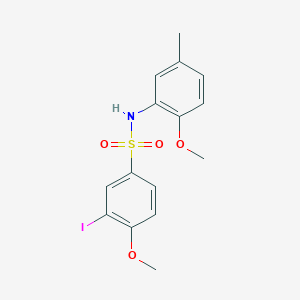![molecular formula C14H28N6O2S2 B4195836 N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide](/img/structure/B4195836.png)
N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide
Übersicht
Beschreibung
N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide, commonly known as BME-2, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BME-2 is a hydrazine derivative that has demonstrated promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
BME-2 has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor, antiviral, and antimicrobial properties. BME-2 has also been found to have a protective effect against oxidative stress and inflammation. Additionally, BME-2 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of BME-2 is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. BME-2 has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. BME-2 has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
BME-2 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. BME-2 has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, BME-2 has been found to have a protective effect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BME-2 is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. BME-2 has also been found to have low toxicity and is well tolerated in animal studies. However, one of the limitations of BME-2 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BME-2. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BME-2 has been found to have a protective effect on neurons and may have potential as a neuroprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of BME-2 and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, BME-2 is a hydrazine derivative that has demonstrated promising results in various biochemical and physiological studies. It has potential applications in the treatment of cancer, viral infections, and neurodegenerative diseases. BME-2 has a relatively simple synthesis method and is well tolerated in animal studies. Further research is needed to fully understand the mechanism of action of BME-2 and its potential applications in scientific research.
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-(2-morpholin-4-ylethylcarbamothioylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N6O2S2/c23-13(15-1-3-19-5-9-21-10-6-19)17-18-14(24)16-2-4-20-7-11-22-12-8-20/h1-12H2,(H2,15,17,23)(H2,16,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYOUMVXUFYCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NNC(=S)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B4195760.png)
![3,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195764.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4195767.png)


![N-(2-hydroxy-4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4195815.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B4195818.png)

![N-(2-furylmethyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195826.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4195829.png)
![1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4195833.png)


![N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4195849.png)